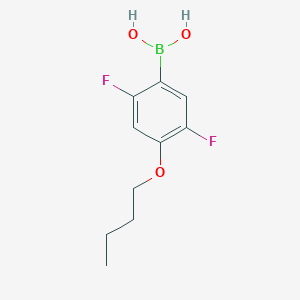

4-Butoxy-2,5-difluorophenylboronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. researchgate.net Their versatility stems from their stability, low toxicity, and ability to undergo a wide range of chemical transformations. musechem.comnih.gov The most prominent application of arylboronic acids is in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. nih.govrsc.org These reactions are fundamental in the construction of complex organic molecules. researchgate.net

Beyond the well-established Suzuki-Miyaura coupling, arylboronic acids serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, providing a novel pathway for constructing various useful compounds. rsc.orgrsc.org This reactivity has expanded their utility in forming both carbon-carbon and carbon-heteroatom bonds. rsc.org The advantageous properties of arylboronic acids, such as their high stability and tunable Lewis acidity, have led to their widespread use as building blocks in medicinal chemistry, materials science, and analytical chemistry. researchgate.netmusechem.com

Strategic Importance of Fluorinated Arylboronic Acids in Modern Organic Chemistry

The introduction of fluorine atoms into the aromatic ring of arylboronic acids significantly alters their chemical and physical properties, making them strategically important in various fields of modern chemistry. nih.gov Fluorinated arylboronic acids are crucial structural units for a diverse range of organic molecules, including pharmaceuticals, agrochemicals, and advanced organic materials. researchgate.net

Overview of 4-Butoxy-2,5-difluorophenylboronic Acid as a Key Building Block for Advanced Synthesis

This compound is a specialized arylboronic acid that combines the key features of a difluorinated phenyl ring with a butoxy functional group. This unique combination of substituents makes it a valuable building block for the synthesis of advanced and complex molecules. The two fluorine atoms provide the electronic modifications characteristic of fluorinated aromatics, while the butoxy group can influence solubility and provide a site for further chemical modification.

This compound serves as an important intermediate in various synthetic applications, including the development of pharmaceuticals, pesticides, and dyes. synhet.com Its structure is particularly relevant in medicinal chemistry and materials science, where precise control over electronic properties and molecular architecture is essential for designing target-specific drugs or materials with tailored functionalities. The strategic placement of the fluoro and butoxy groups on the phenylboronic acid core allows chemists to fine-tune the properties of the final products.

Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (4-butoxy-2,5-difluorophenyl)boronic acid synhet.com |

| CAS Number | 2096339-97-6 synhet.com |

| PubChem CID | 56776629 synhet.com |

| SMILES String | OB(O)c1c(F)cc(c(F)c1)OCCCC synhet.com |

Properties

IUPAC Name |

(4-butoxy-2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-6-8(12)7(11(14)15)5-9(10)13/h5-6,14-15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJMVJPFYVGCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OCCCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butoxy 2,5 Difluorophenylboronic Acid and Analogous Difluorophenylboronic Acids

Classical Approaches for Boronic Acid Preparation

Traditional methods for synthesizing arylboronic acids have long relied on the generation of highly reactive organometallic intermediates from organic halides. These approaches are robust and widely applicable for a range of substrates.

Organometallic Routes: Preparation from Organic Halides via Grignard or Organolithium Reagents

A foundational method for creating a carbon-boron bond involves the reaction of an organometallic compound with a boron electrophile. researchgate.netwikipedia.org This two-step process begins with the synthesis of a Grignard or organolithium reagent from an aryl halide. For difluorinated precursors, such as 1-bromo-4-butoxy-2,5-difluorobenzene, the corresponding Grignard reagent (4-butoxy-2,5-difluorophenylmagnesium bromide) can be formed by reacting the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.com

Similarly, organolithium reagents can be generated, often at very low temperatures (e.g., -78°C), through a halogen-lithium exchange reaction using an alkyllithium reagent like n-butyllithium. rsc.org These organometallic intermediates are highly nucleophilic and readily attack electrophilic boron sources. researchgate.net

Utilization of Borating Agents (e.g., Trialkyl Borates) and Hydrolysis

Once the organometallic reagent is formed, it is reacted with an electrophilic borating agent, most commonly a trialkyl borate (B1201080) such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). researchgate.netgoogle.com The reaction is typically conducted at low temperatures to prevent multiple additions of the organometallic reagent to the boron center, which would lead to undesired borinic acid or triarylborane byproducts. google.com This addition forms a boronic ester intermediate (an aryl dialkoxyborane).

The final step is the hydrolysis of this boronic ester, usually accomplished by adding an aqueous acid (e.g., sulfuric acid or hydrochloric acid). chemicalbook.com This process cleaves the B-O-alkyl bonds and replaces them with B-O-H bonds, yielding the desired arylboronic acid. google.comchemicalbook.com A representative synthesis of an analogous compound, 2,4-difluorophenylboronic acid, illustrates this classical approach. chemicalbook.com

Table 1: Example of Grignard Route for Difluorophenylboronic Acid Synthesis

| Step | Reactants | Reagents | Solvent | Key Conditions | Product | Yield | Reference |

| 1. Grignard Formation | 1-Bromo-2,4-difluorobenzene | Magnesium (Mg) | Tetrahydrofuran (THF) | Initiation | 2,4-difluorophenylmagnesium bromide | - | chemicalbook.com |

| 2. Borylation | 2,4-difluorophenylmagnesium bromide | Trimethyl borate | Tetrahydrofuran (THF) | -15°C | Intermediate Boronic Ester | - | chemicalbook.com |

| 3. Hydrolysis | Intermediate Boronic Ester | Aqueous Sulfuric Acid (10%) | - | 0°C to dissolution | 2,4-Difluorophenylboronic acid | 84.3% | chemicalbook.com |

Transition Metal-Catalyzed Borylation Strategies

To overcome the limitations of classical organometallic routes, which often require harsh conditions and exhibit limited functional group tolerance, various transition metal-catalyzed methods have been developed. These strategies offer milder reaction conditions and broader substrate scopes.

Miyaura Borylation for Aryl Halides and Triflate Precursors

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronic esters from aryl or vinyl halides and triflates. acsgcipr.orgresearchgate.net This method couples the halide or triflate precursor with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin), in the presence of a base. researchgate.netorganic-chemistry.org

The catalytic cycle typically involves the oxidative addition of the aryl halide (e.g., 1-bromo-4-butoxy-2,5-difluorobenzene) to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester product (e.g., 4-butoxy-2,5-difluorophenyl pinacol (B44631) boronate). acsgcipr.org A key advantage of this method is its exceptional tolerance for a wide array of functional groups, including esters, ketones, and nitro groups. organic-chemistry.org The choice of base, such as potassium acetate (B1210297) or triethylamine, is crucial for an efficient reaction. organic-chemistry.org

Table 2: Key Components of the Miyaura Borylation Reaction

| Component | Examples | Role in Reaction | Reference |

| Substrate | Aryl Halides (Ar-I, Ar-Br, Ar-Cl), Aryl Triflates (Ar-OTf) | Source of the aryl group | researchgate.netorganic-chemistry.org |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Source of the boronate ester group | researchgate.netorganic-chemistry.org |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates the cross-coupling reaction | acsgcipr.orgorganic-chemistry.org |

| Base | Potassium Acetate (KOAc), Triethylamine (Et₃N) | Activates the boron reagent and facilitates the catalytic cycle | organic-chemistry.org |

| Solvent | Dioxane, Toluene | Provides the reaction medium | organic-chemistry.org |

Direct Electrophilic Arene Borylation

Direct C-H borylation is an increasingly important strategy that avoids the need for pre-functionalized aryl halides or triflates. organic-chemistry.org This approach involves the direct functionalization of a C-H bond on the aromatic ring with a boron-containing electrophile. While transition metals like iridium are often used for C-H activation, metal-free electrophilic aromatic substitution (SEAr) pathways exist. These reactions typically require highly reactive borylating agents (e.g., generated from BBr₃) or specific catalysts to activate the arene. The regioselectivity is governed by the electronic properties of the arene; for electron-deficient rings like difluorobenzenes, the reaction can be challenging and may require specialized conditions.

Catalytic Hydroboration of Alkynes Leading to Boronic Esters

While not a direct route to arylboronic acids, the catalytic hydroboration of alkynes is a significant method for preparing vinylboronic esters, which are valuable synthetic intermediates. semanticscholar.org This reaction involves the addition of a B-H bond from a hydroborating agent, such as pinacolborane (HBpin), across a carbon-carbon triple bond. nih.govacs.orgresearchgate.net

The process is typically catalyzed by transition metals like rhodium, iridium, or iron. rsc.org The mechanism generally involves the activation of the B-H bond by the metal catalyst. The reaction's outcome is highly dependent on the catalyst and substrate, allowing for control over both regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity, leading to either (E)- or (Z)-vinylboronic esters. nih.govrsc.org This method showcases the versatility of catalytic borylation in creating diverse organoboron compounds. semanticscholar.org

Functional Group Tolerance and Regioselectivity in the Synthesis of Substituted Arylboronic Acids

The synthesis of substituted arylboronic acids requires careful consideration of functional group tolerance and regioselectivity to achieve the desired products with high efficiency. Common synthetic routes include the reaction of organometallic reagents (organolithium or Grignard reagents) with borate esters, or palladium-catalyzed cross-coupling reactions of aryl halides with diboron reagents. nih.gov

Functional Group Tolerance: The choice of synthetic method is often dictated by the functional groups present on the aromatic ring. The lithiation-borylation approach, for instance, involves the generation of a highly reactive organolithium intermediate. bris.ac.ukbris.ac.uk This method can be incompatible with sensitive functional groups such as esters and nitriles, which may react with the organolithium reagent. However, sequential cobalt- and palladium-catalyzed reactions have been developed for the synthesis of aryl-ortho-carboranes bearing such sensitive groups. mdpi.com Palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, generally exhibit broader functional group tolerance. diva-portal.orgnih.gov These reactions can be performed under milder conditions, preserving a wide array of functional groups. tcichemicals.comresearchgate.net

Regioselectivity: Controlling the position of the boronic acid group is crucial, especially in polysubstituted aromatic systems. In the case of directed ortho-metalation, a directing group on the aromatic ring guides the deprotonation to an adjacent position, followed by borylation. organic-chemistry.org This strategy offers excellent regiocontrol. For instance, ortho lithiation followed by in situ boration with triisopropylborate is a highly efficient process for preparing ortho-substituted arylboronic esters. organic-chemistry.org The regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved with high regioselectivity through 1,3-dipolar cycloaddition reactions, demonstrating the precise control possible in complex heterocyclic systems. mdpi.com For difluorinated systems, the electronic effects of the fluorine atoms and other substituents significantly influence the site of borylation.

Table 1: Comparison of Synthetic Methods for Arylboronic Acids Regarding Functional Group Tolerance and Regioselectivity

| Synthetic Method | Tolerated Functional Groups | Regioselectivity | Key Features |

|---|---|---|---|

| Lithiation-Borylation | Limited; incompatible with acidic protons and electrophilic groups (e.g., esters, nitriles) bris.ac.ukbris.ac.uk | High; often directed by existing substituents or through ortho-metalation organic-chemistry.org | Utilizes highly reactive organolithium intermediates; requires low temperatures. nih.gov |

| Grignard-based Synthesis | Broader than lithiation but can be incompatible with carbonyls and acidic protons. nih.gov | Determined by the position of the halide in the starting material. | A classic method involving the formation of a Grignard reagent. nih.gov |

| Palladium-Catalyzed Borylation (e.g., Miyaura borylation) | High; tolerates a wide range of functional groups including esters, ketones, and amides. nih.gov | High; determined by the position of the halide or triflate in the starting material. | Versatile and widely used for complex molecule synthesis. nih.gov |

| Direct C-H Borylation | Moderate to high; depends on the catalyst and directing group used. | Can be challenging; often directed by steric and electronic factors or a directing group. nih.gov | Atom-economical approach that avoids pre-functionalization of the starting material. nih.gov |

Optimization of Reaction Conditions and Yields in Boronic Acid Synthesis

The optimization of reaction conditions is a critical step in maximizing the yield and purity of boronic acids. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time. nih.govresearchgate.net

In palladium-catalyzed borylation reactions, the choice of ligand can have a significant impact on the reaction outcome. For instance, the use of a specific phosphine (B1218219) ligand (Sphos) in combination with a hindered lipophilic base has been shown to give good yields in the synthesis of a wide range of boronic esters. organic-chemistry.org The nature of the borylating agent also plays a crucial role; for example, lower yields are often obtained with trimethyl borate compared to tri-n-butyl borate or tri-isopropyl borate. mdpi.com

Systematic optimization often involves screening various reaction parameters. For example, in the development of a photochemical copper-catalyzed reductive arylation of nitroarenes with arylboronic acids, optimal conditions were identified by screening the catalyst, solvent, and temperature, leading to a product yield of 93%. acs.org Control experiments are essential to determine the necessity of each component, such as the light source and catalyst in the aforementioned reaction. acs.org

The synthesis of alkyl-phenylboronic acids has been improved by studying the influence of the boronation reagent, reactant proportions, and solvent on the yield. nih.gov Orthogonal experiments can be employed to efficiently analyze the impact of multiple factors like temperature, reaction time, and reactant molar ratios to determine the optimized process. nih.gov

Table 2: Examples of Optimized Reaction Conditions in Boronic Acid Synthesis

| Reaction Type | Key Optimized Parameters | Resulting Improvement | Reference |

|---|---|---|---|

| Photochemical Copper-Catalyzed Reductive Arylation | Catalyst: [Cu(CH₃CN)₄]PF₆, Solvent: THF/ⁱPrOH, Temperature: 55 °C, Light Source: LED (λₘₐₓ = 395 nm) | Achieved 93% yield for the target product. | acs.org |

| Palladium-Catalyzed Borylation of Aryl Bromides | Catalyst precursor, Sphos ligand, hindered lipophilic base, micellar conditions in water | Enabled efficient borylation in an aqueous medium. | organic-chemistry.org |

| Synthesis of 2,6-Dimethylphenylboronic Acid | Boronation reagent, reactant proportion, solvent | Development of an optimized "one-pot" synthesis method. | nih.gov |

| Nickel-Mediated N-Arylation | Catalyst: NiCl₂·6H₂O, Base: DBU, Ligand: 2,2'-bipyridyl, Solvent: Acetonitrile | Achieved 78% yield under atmospheric conditions. | organic-chemistry.org |

Reactivity and Mechanistic Investigations of 4 Butoxy 2,5 Difluorophenylboronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The utility of 4-Butoxy-2,5-difluorophenylboronic acid as a coupling partner is best understood through the lens of the Suzuki-Miyaura reaction mechanism. The substituents on the phenylboronic acid play a critical role in modulating the efficiency of the catalytic process.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. yonedalabs.com This cycle is comprised of three primary, sequential steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Transmetalation is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide or another ligand. chemrxiv.org The precise mechanism of this step has been a subject of extensive investigation, with two primary pathways being widely considered, particularly in aqueous basic conditions: the boronate pathway and the oxo-palladium pathway. nih.govnih.gov

The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide) first reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic tetracoordinate boronate species (Ar'B(OH)₃⁻). deepdyve.comresearchgate.net This activated boronate then attacks the arylpalladium(II) halide complex (LₙPd(Ar)X), displacing the halide and transferring the aryl group to the palladium. nih.gov

The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex, replacing the halide ligand (X) with a hydroxide (B78521) or alkoxide group to form a more reactive arylpalladium(II) hydroxo complex (LₙPd(Ar)OH). nih.govresearchgate.net This palladium-hydroxo species then reacts with the neutral boronic acid. nih.gov A key intermediate in both pathways is a species containing a Pd-O-B linkage, which precedes the transfer of the aryl group from boron to palladium. illinois.edu

The operative pathway is highly dependent on the specific reaction conditions, including the nature of the base, solvent, and ligands. nih.govresearchgate.net However, studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the oxo-palladium pathway, involving the reaction of a palladium hydroxo complex with the neutral boronic acid, is often the dominant route. nih.govberkeley.edu

The final step of the catalytic cycle is reductive elimination. numberanalytics.com In this stage, the two organic groups (the one from the organic halide and the one from the boronic acid) that are bound to the Pd(II) center are coupled, forming the new carbon-carbon bond of the biaryl product. yonedalabs.com This process reduces the palladium center from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. researchgate.net For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium complex. libretexts.org The use of bulky ligands can promote this step by increasing the spatial proximity of the organic groups. yonedalabs.com

The presence of a base is a critical requirement for the Suzuki-Miyaura reaction to proceed. musechem.com The primary role of the base is to facilitate the transmetalation step, although its exact function is tied to the prevailing mechanistic pathway. deepdyve.comresearchgate.net

In the context of the boronate pathway , the base activates the organoboron reagent. Boronic acids are relatively weak Lewis acids, and the corresponding boronate anions are significantly more nucleophilic. The base deprotonates the hydroxyl groups on the boronic acid or coordinates to the empty p-orbital of the boron atom, forming a tetracoordinate "ate" complex, such as R-B(OH)₃⁻. researchgate.netdeepdyve.com This increases the electron density on the boron center and enhances the carbanionic character of the organic group, making it a more effective nucleophile for transfer to the electropositive palladium(II) center. deepdyve.com

In the oxo-palladium pathway , the base's role is to modify the palladium complex. It replaces the halide ligand on the arylpalladium(II) intermediate with a hydroxide or alkoxide ligand. researchgate.net This LₙPd(Ar)OH species is more reactive towards the neutral boronic acid than the original halide complex. nih.gov

Therefore, the base plays a dualistic role: it can activate the boronic acid or it can generate more reactive palladium-hydroxo intermediates, both of which lead to the formation of the crucial Pd-O-B linked intermediate necessary for the aryl transfer. researchgate.net The choice and concentration of the base can significantly impact reaction rates and selectivity, as it influences the equilibrium between the different active species in the reaction mixture. deepdyve.com

The electronic properties of the substituents on the arylboronic acid have a profound impact on its reactivity, primarily by influencing the transmetalation step. In this compound, the electron-withdrawing nature of the two fluorine atoms and the electron-donating character of the butoxy group create a complex electronic environment.

Fluorine atoms are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect generally increases the Lewis acidity of the boron center, which can facilitate the formation of the tetracoordinate boronate species with a base. preprints.org However, strong electron-withdrawing groups on the aryl ring can also decrease the nucleophilicity of the carbon atom being transferred to the palladium, potentially slowing the transmetalation step. Studies on fluorinated arylboronic acids have shown that their reactivity can be substrate-dependent. For instance, pentafluorophenylboronic acid was found to be an inactive substrate under standard conditions, requiring specific catalytic systems to achieve high yields.

Conversely, the butoxy group at the 4-position is an electron-donating group through resonance (mesomeric effect), where the oxygen lone pairs donate electron density into the aromatic ring. This effect increases the electron density of the ring and the nucleophilicity of the ipso-carbon atom attached to the boron. An increase in the nucleophilicity of the migrating group is generally expected to accelerate the rate of transmetalation.

| Arylboronic Acid | Substituent Electronic Effect | Expected Effect on Transmetalation Rate | Relative Reaction Rate (Illustrative) |

|---|---|---|---|

| 4-Methoxyphenylboronic Acid | Strongly Electron-Donating (Resonance) | Accelerated | High |

| Phenylboronic Acid | Neutral (Reference) | Baseline | Medium |

| 4-Trifluoromethylphenylboronic Acid | Strongly Electron-Withdrawing (Inductive) | Decelerated | Low |

| This compound | Mixed (Donating Butoxy, Withdrawing Fluorines) | Complex/Substrate Dependent | Medium (Predicted) |

Research on competitive Suzuki coupling reactions has demonstrated that arylboronic acids with electron-donating groups generally react faster than those with electron-withdrawing groups, which is consistent with transmetalation being a key rate-influencing step. preprints.org Therefore, it is plausible that the reactivity of this compound would be attenuated compared to a simple 4-butoxyphenylboronic acid but enhanced relative to a 2,5-difluorophenylboronic acid lacking the donating butoxy group. The precise outcome, however, can also be influenced by steric hindrance from the ortho-fluorine substituent, which may affect the approach of the boronic acid to the palladium center.

Catalyst Systems and Ligand Design for Enhanced Performance

The success of cross-coupling reactions involving this compound is highly dependent on the choice of the catalyst system, which includes the metal center and the coordinating ligands. Proper selection is crucial for achieving high yields, good selectivity, and broad substrate scope.

Palladium-Based Catalysts (e.g., Pd(0) complexes) and Phosphine (B1218219) Ligands (e.g., Buchwald Ligands)

Palladium catalysts are the most widely employed for Suzuki-Miyaura cross-coupling reactions. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The electronic nature of this compound, with its electron-rich butoxy group, generally facilitates the transmetalation step. However, the presence of two fluorine atoms can influence the nucleophilicity of the aryl group. To enhance the efficiency of these reactions, sophisticated phosphine ligands, such as the Buchwald ligands, are often employed. These ligands are characterized by their steric bulk and electron-donating properties, which promote the formation of monoligated, highly reactive palladium complexes. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional activity in the coupling of sterically hindered and electronically diverse substrates, including those with structural similarities to this compound. jyu.fiaobchem.com The use of such ligands can lead to faster reaction rates, lower catalyst loadings, and the ability to perform reactions at room temperature. aobchem.com

For instance, in the coupling of various aryl halides with arylboronic acids, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a Buchwald ligand have proven to be highly effective. The specific choice of ligand can be critical and is often tailored to the specific substrates being coupled.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

| Aryl Halide | Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | 2,5-Difluorophenylboronic acid | Precatalyst 9 (XPhos-based) | - | K₃PO₄ | THF/H₂O | 40 | 93 |

| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 |

Nickel-Based Catalysts for Expanded Substrate Scope

While palladium catalysts are dominant, nickel-based catalysts have emerged as a powerful alternative, offering complementary reactivity and often proving more effective for certain challenging substrates, such as aryl chlorides and those prone to side reactions. lookchem.comnih.gov Nickel catalysts can activate C-F bonds, which is particularly relevant given the difluoro-substitution on the phenyl ring of this compound. beilstein-journals.org

Nickel-catalyzed Suzuki-Miyaura couplings often proceed via a similar catalytic cycle to palladium but can exhibit different selectivity and functional group tolerance. The use of nickel catalysts can be advantageous due to their lower cost and unique reactivity profiles. For instance, nickel catalysts have been shown to be effective in the cross-coupling of functionalized difluoromethyl bromides and chlorides with arylboronic acids, highlighting their utility in forming bonds with fluorinated compounds. lookchem.com

The substrate scope of nickel-catalyzed couplings is broad, and they have been successfully applied to the synthesis of complex molecules. The choice of ligand is also critical in nickel catalysis, with phosphine and N-heterocyclic carbene (NHC) ligands being commonly used to tune the reactivity of the metal center.

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Arylboronic Acids

| Aryl Halide/Pseudohalide | Boronic Acid Partner | Nickel Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 85 |

| 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | Ni(cod)₂ | PCy₃ | K₂CO₃ | Toluene | 25 | 99 |

This table provides examples of nickel-catalyzed couplings with related substrates to infer the potential reactivity of this compound. nih.govbeilstein-journals.org

Other Metal-Catalyzed Cross-Coupling Reactions Involving Arylboronic Acids

Beyond the Suzuki-Miyaura reaction, arylboronic acids like this compound can participate in a variety of other metal-catalyzed cross-coupling reactions, expanding the range of accessible chemical transformations.

Liebeskind-Srogl Cross-Coupling and Substrate Scope Considerations

The Liebeskind-Srogl cross-coupling is a palladium-catalyzed reaction that couples a thioester with a boronic acid, typically in the presence of a copper(I) carboxylate co-catalyst. wikipedia.orgnih.gov This reaction is particularly useful as it proceeds under neutral conditions, making it compatible with a wide range of functional groups that might be sensitive to the basic conditions of the Suzuki-Miyaura reaction.

The mechanism involves the coordination of the copper(I) salt to the sulfur atom of the thioester, facilitating the oxidative addition of the palladium catalyst. Transmetalation with the boronic acid and subsequent reductive elimination yield the corresponding ketone. The reaction has a broad substrate scope with respect to both the thioester and the boronic acid. wikipedia.orgnih.gov Electron-rich boronic acids, such as those with alkoxy substituents, are generally effective coupling partners. The electronic properties of this compound would likely make it a suitable substrate for this transformation.

Table 3: Examples of Liebeskind-Srogl Cross-Coupling Reactions

| Thioester | Boronic Acid Partner | Palladium Catalyst | Co-catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| S-Phenyl benzothioate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | CuTC | TFP | THF | 50 | 95 |

| Thioalkyltetrazine | 4-(Trifluoromethyl)phenylboronic acid | PdI₂ | Ag₂O | DiPPF | DMF | RT | 93 |

This table illustrates the general conditions and yields for Liebeskind-Srogl couplings with various boronic acids. nih.govchemrxiv.org

Chan-Lam Amination and Etherification Reactions

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. st-andrews.ac.ukbeilstein-journals.org This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol in the presence of a copper source, often Cu(OAc)₂, and an oxidant, which can be atmospheric oxygen.

Chan-Lam Amination: This reaction allows for the formation of arylamines. The proposed mechanism involves the formation of a copper(II)-aryl intermediate, followed by coordination of the amine and subsequent reductive elimination. The reaction is known to be tolerant of a wide range of functional groups. The electron-rich nature of this compound would be expected to facilitate this coupling.

Chan-Lam Etherification: Similarly, the coupling of arylboronic acids with alcohols or phenols yields aryl ethers. The conditions are generally mild, and the reaction can often be performed at room temperature. The presence of the butoxy group on the boronic acid would likely make it a good substrate for etherification reactions.

Table 4: Examples of Chan-Lam Coupling Reactions | Boronic Acid Partner | Coupling Partner | Copper Catalyst | Additive/Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 93 | | 4-Methoxyphenylboronic acid | Phenol (B47542) | Cu(OTf)₂ | Urea | Ethyl Acetate (B1210297) | 60 | 95 | | Aryl BMIDA | Aniline | Cu(OAc)₂ | - | MeCN | 80 | 78 |

This table shows representative conditions and yields for Chan-Lam amination and etherification reactions. st-andrews.ac.ukbeilstein-journals.org

Challenges and Side Reactions in Cross-Coupling and Mitigation Strategies

Despite their versatility, cross-coupling reactions with arylboronic acids, including this compound, can be plagued by side reactions that reduce the yield of the desired product. Understanding and mitigating these side reactions is crucial for successful synthesis.

Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid. rsc.org This process is often promoted by basic conditions and the presence of water. Electron-rich arylboronic acids, like those with alkoxy groups, can be more susceptible to protodeboronation. nih.gov Strategies to mitigate this include using anhydrous solvents, carefully selecting the base, or employing "slow-release" boronic acid surrogates like MIDA boronates or trifluoroborate salts. rsc.org The development of highly active catalysts that promote rapid cross-coupling can also outcompete the slower protodeboronation pathway. mit.edu

Homocoupling: Another undesired side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This can be promoted by the presence of oxygen and is often catalyzed by the palladium species. beilstein-journals.org To suppress homocoupling, it is essential to rigorously deoxygenate the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon). The addition of mild reducing agents, such as potassium formate, can also help to minimize the concentration of Pd(II) species that are thought to promote homocoupling. mit.edu

By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, and by taking measures to exclude oxygen, these common side reactions can be minimized, leading to higher yields of the desired cross-coupled products.

Homocoupling of Arylboronic Acids

Homocoupling of arylboronic acids is a common side reaction in Suzuki-Miyaura cross-coupling, leading to the formation of symmetrical biaryls. This reaction is often promoted by the palladium catalyst itself, especially in the presence of an oxidant. Several mechanisms have been proposed for the homocoupling of arylboronic acids.

One of the well-established mechanisms for palladium-catalyzed homocoupling involves the presence of dioxygen. In this pathway, a palladium(0) species, which is the active catalyst in the Suzuki-Miyaura cycle, reacts with dioxygen to form a palladium peroxo complex. This peroxo complex is a key intermediate that can then react with two molecules of the arylboronic acid. The reaction proceeds through the formation of a palladium-aryl intermediate, followed by a second transmetalation with another molecule of the arylboronic acid to generate a diarylpalladium(II) complex. Reductive elimination from this complex then yields the symmetrical biaryl product and regenerates the palladium(0) catalyst.

Another proposed mechanism, particularly relevant in the absence of external oxidants, involves a transmetalation of the arylboronic acid with a palladium(II) salt to form an arylpalladium(II) species. A subsequent second transmetalation with another molecule of the arylboronic acid affords a diarylpalladium(II) intermediate, which upon reductive elimination gives the homocoupled product.

Table 1: Proposed Mechanistic Steps in Palladium-Catalyzed Homocoupling of Arylboronic Acids

| Step | Description | Key Intermediates |

| Oxidant-Involved Pathway | ||

| 1 | Formation of Palladium Peroxo Complex | Pd(0) + O₂ → (η²-O₂)PdL₂ |

| 2 | Reaction with Arylboronic Acid | (η²-O₂)PdL₂ + ArB(OH)₂ → Adduct |

| 3 | Second Transmetalation | Adduct + ArB(OH)₂ → trans-ArPdArL₂ |

| 4 | Reductive Elimination | trans-ArPdArL₂ → Ar-Ar + Pd(0) |

| Oxidant-Free Pathway | ||

| 1 | First Transmetalation | Pd(II)X₂ + ArB(OH)₂ → ArPd(II)X |

| 2 | Second Transmetalation | ArPd(II)X + ArB(OH)₂ → Ar₂Pd(II) |

| 3 | Reductive Elimination | Ar₂Pd(II) → Ar-Ar + Pd(0) |

Note: This table represents generalized mechanistic pathways for arylboronic acids. The specific reactivity of this compound may vary.

Protodeboronation and its Control

Protodeboronation is a significant side reaction that plagues Suzuki-Miyaura cross-coupling reactions, leading to the replacement of the boronic acid group with a hydrogen atom. This process is particularly pronounced for electron-deficient arylboronic acids, and thus, this compound is expected to be susceptible to this decomposition pathway. The reaction is catalyzed by both acid and base.

Under basic conditions, which are typical for Suzuki-Miyaura reactions, the boronic acid exists in equilibrium with its more nucleophilic boronate species. The mechanism of base-catalyzed protodeboronation is thought to involve the protonation of the ipso-carbon of the arylboronate by a proton source, which is often the solvent (e.g., water). The rate of protodeboronation is highly dependent on the stability of the transient aryl anion or the transition state leading to it. The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, can stabilize this negative charge, thereby increasing the rate of protodeboronation.

Several strategies have been developed to control or mitigate protodeboronation:

Use of Anhydrous Conditions: Since water is often the proton source, conducting the reaction under strictly anhydrous conditions can significantly reduce the extent of protodeboronation.

Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases are sometimes employed to minimize this side reaction, although this can also affect the rate of the desired cross-coupling.

Use of Boronic Esters: Boronic acids can be converted to more stable esters, such as pinacol (B44631) esters. These esters are generally less prone to protodeboronation and can slowly release the active boronic acid under the reaction conditions, thus keeping its concentration low and minimizing the side reaction.

Catalyst and Ligand Choice: The use of highly active palladium catalysts and appropriate ligands can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process.

While specific kinetic studies on the protodeboronation of this compound are not available, research on other polyfluorinated phenylboronic acids has shown a significant increase in the rate of protodeboronation with an increasing number of fluorine substituents.

Table 2: Factors Influencing Protodeboronation of Arylboronic Acids

| Factor | Influence on Protodeboronation | Rationale |

| Electronic Effects | Electron-withdrawing groups increase the rate. | Stabilization of the negative charge on the aryl ring in the transition state. |

| Solvent | Protic solvents (e.g., water) increase the rate. | Act as a proton source for the cleavage of the C-B bond. |

| Base | Stronger bases can accelerate the reaction. | Promotes the formation of the more reactive boronate species. |

| Temperature | Higher temperatures generally increase the rate. | Provides the necessary activation energy for the reaction. |

Note: This table outlines general trends. The specific behavior of this compound will be a composite of these effects.

Oxidation of Boronic Acids by Peroxide Species

Arylboronic acids can undergo oxidation to the corresponding phenols in the presence of oxidizing agents, with peroxide species being particularly effective. This reaction can be a significant side reaction if peroxides are present as impurities in solvents (e.g., in aged ethereal solvents) or are generated in situ.

The mechanism of oxidation of arylboronic acids by hydrogen peroxide is generally accepted to proceed through the formation of a peroxyboronate intermediate. The nucleophilic peroxide attacks the electrophilic boron atom of the boronic acid to form this intermediate. This is followed by a rearrangement where the aryl group migrates from the boron to the adjacent oxygen atom, with concomitant cleavage of the weak oxygen-oxygen bond. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the phenol and boric acid.

Table 3: General Mechanism of Arylboronic Acid Oxidation by Peroxide

| Step | Description |

| 1 | Nucleophilic attack of peroxide on the boron atom. |

| 2 | Formation of a peroxyboronate intermediate. |

| 3 | 1,2-Aryl migration from boron to the adjacent oxygen atom. |

| 4 | Cleavage of the O-O bond. |

| 5 | Hydrolysis of the resulting borate ester to yield the phenol. |

Note: This is a generalized mechanism. The specific intermediates and transition states for this compound would require dedicated computational or experimental studies.

Advanced Applications of 4 Butoxy 2,5 Difluorophenylboronic Acid in Chemical Synthesis

As a Versatile Building Block for Complex Organic Molecules

The utility of 4-Butoxy-2,5-difluorophenylboronic acid as a versatile building block stems from its ability to readily participate in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the precise and efficient formation of a carbon-carbon bond between the boronic acid's phenyl ring and a variety of organic halides or triflates. The fluorine atoms on the phenyl ring can enhance the reactivity of the boronic acid and often improve the metabolic stability and binding affinity of the final products, a desirable trait in bioactive molecules. The butoxy group provides increased lipophilicity and can influence the solubility and orientation of the molecule.

Application in Pharmaceutical and Agrochemical Development

In the realms of pharmaceutical and agrochemical development, the synthesis of novel organic molecules with tailored properties is paramount. Phenylboronic acids, in general, are crucial intermediates in the synthesis of a wide array of biologically active compounds. nih.gov The introduction of a 4-butoxy-2,5-difluorophenyl moiety can be a key step in the development of new therapeutic agents and crop protection chemicals.

Table of Potential Applications in Bioactive Compound Synthesis

| Sector | Potential Application of the 4-Butoxy-2,5-difluorophenyl Moiety | Rationale for Use |

| Pharmaceuticals | Synthesis of enzyme inhibitors, receptor antagonists, or anti-cancer agents. | Introduction of fluorine can enhance binding affinity and metabolic stability. The butoxy group can improve oral bioavailability. |

| Agrochemicals | Development of novel herbicides, fungicides, or insecticides. | Fluorinated compounds often exhibit high biological activity. The butoxy group can influence the compound's uptake and translocation in plants or pests. |

Synthesis of Biologically Relevant Scaffolds and Derivatives

The synthesis of biologically relevant scaffolds, which form the core structures of many drugs and bioactive molecules, often relies on the assembly of smaller, functionalized building blocks. This compound serves as a precursor for introducing a difluoro-alkoxy-phenyl scaffold into more complex molecular architectures.

Through Suzuki-Miyaura coupling, this boronic acid can be attached to a variety of heterocyclic cores, which are prevalent in medicinal chemistry. For example, coupling with a halogenated pyridine, pyrimidine, or indole (B1671886) could yield novel scaffolds for screening in drug discovery programs. The resulting biaryl structures are common motifs in molecules designed to interact with biological targets. The specific substitution pattern of the 4-butoxy-2,5-difluorophenyl group provides a unique steric and electronic profile that can be explored for optimizing interactions with protein binding sites.

Contributions to Materials Science

The unique electronic and structural characteristics of this compound also make it a valuable component in the synthesis of advanced materials. The rigidity of the phenyl ring, combined with the electronic influence of the fluorine and butoxy substituents, can be harnessed to create materials with specific optical and electronic properties.

Development of Liquid Crystal Materials

Fluorinated compounds are of significant interest in the field of liquid crystal (LC) materials due to their ability to influence key properties such as dielectric anisotropy, viscosity, and mesophase behavior. nih.govbeilstein-journals.org The synthesis of novel liquid crystals often involves the creation of molecules with a rigid core and flexible terminal chains.

This compound can be used to construct the rigid core of calamitic (rod-shaped) liquid crystals. By coupling it with other aromatic or alicyclic rings, molecules with the necessary shape anisotropy can be synthesized. The fluorine atoms can induce a strong dipole moment, which is crucial for achieving the desired dielectric properties for display applications. The terminal butoxy group acts as a flexible chain, which helps to promote the formation of liquid crystalline phases over a desirable temperature range.

Synthesis of Advanced Polymers and Nanomaterials

In polymer chemistry, this compound can be used as a monomer in polymerization reactions. For instance, through a polycondensation version of the Suzuki coupling reaction, it can be copolymerized with dihaloaromatic compounds to produce conjugated polymers. These polymers, incorporating the fluorinated and alkoxy-substituted phenyl units, can exhibit interesting electronic and photophysical properties.

The presence of fluorine in the polymer backbone can lower the HOMO and LUMO energy levels, which is advantageous for creating electron-transporting or ambipolar semiconducting materials. rsc.org The butoxy side chains can enhance the solubility of the resulting polymers, making them more processable for device fabrication.

Precursors for Organic Electronic Materials (e.g., OLEDs)

The field of organic electronics, including organic light-emitting diodes (OLEDs), relies on the design of molecules with tailored electronic properties to ensure efficient charge injection, transport, and light emission. rsc.org Fluorinated organic materials have been shown to be beneficial in OLEDs, as the fluorine atoms can improve electron injection and transport, as well as enhance the stability of the materials against oxidative degradation. rsc.org

Integration into Bioconjugation Strategies

The covalent and reversible interaction of boronic acids with 1,2- and 1,3-diols is a cornerstone of their application in bioconjugation. This interaction allows for the specific targeting and labeling of biomolecules that possess these functionalities, such as glycoproteins on cell surfaces. The unique substitution pattern of this compound is anticipated to modulate this reactivity, offering distinct advantages in the design of bioconjugates.

The electron-donating butoxy group at the para-position is expected to increase the electron density of the phenyl ring, which can influence the Lewis acidity of the boronic acid moiety. This modulation of electronic properties can affect the kinetics and thermodynamics of boronate ester formation with diols. The presence of two fluorine atoms at the ortho- and meta-positions introduces strong electron-withdrawing effects, which in turn can enhance the Lewis acidity of the boron center, potentially leading to stronger binding affinities with diols. This dual electronic influence of the butoxy and difluoro groups allows for fine-tuning of the binding and release of the boronic acid from its target biomolecule under specific physiological conditions.

Furthermore, the hydrophobic butoxy group can facilitate interactions with nonpolar pockets on protein surfaces, potentially enhancing the specificity and stability of the bioconjugate. This strategic combination of electronic and steric factors makes this compound a promising building block for creating sophisticated bioconjugates for applications in targeted drug delivery, protein immobilization, and cellular imaging.

| Substituent | Position | Electronic Effect | Potential Impact on Bioconjugation |

| Butoxy Group | 4- (para) | Electron-donating | Modulates Lewis acidity, enhances hydrophobicity for improved protein interactions. |

| Fluoro Group | 2- (ortho) | Electron-withdrawing | Increases Lewis acidity for stronger diol binding. |

| Fluoro Group | 5- (meta) | Electron-withdrawing | Further enhances Lewis acidity and modulates overall electronic properties. |

Table 1: Influence of Substituents on this compound in Bioconjugation

Utilization in the Development of Fluorescent Probes

The development of fluorescent probes for the detection of biologically relevant analytes is a rapidly advancing field. Phenylboronic acids are frequently employed as recognition motifs in these probes due to their ability to selectively bind with target molecules. The fluorescence output of such probes is often modulated through an intramolecular charge transfer (ICT) mechanism, which is highly sensitive to the electronic environment of the fluorophore.

In the context of this compound, the substituents on the phenyl ring play a critical role in its potential as a component of a fluorescent probe. The boronic acid group itself can act as a recognition site for analytes such as fluoride (B91410) ions or saccharides. Upon binding, the hybridization of the boron atom changes from sp² to sp³, altering its electronic properties and influencing the ICT process of the attached fluorophore.

The presence of the electron-donating butoxy group and the electron-withdrawing fluorine atoms creates a "push-pull" system on the phenyl ring. This electronic arrangement can be harnessed to design ratiometric fluorescent probes where the emission wavelength shifts upon analyte binding, providing a more reliable and quantitative detection method. For instance, the interaction of the boronic acid with a target analyte could alter the degree of ICT, leading to a measurable change in the fluorescence spectrum.

The specific substitution pattern of this compound allows for its incorporation into various fluorophore systems to develop probes with tailored photophysical properties. Researchers can exploit these features to create sensors for a range of biological analytes with high sensitivity and selectivity.

| Probe Component | Function | Modulating Factors from this compound |

| Boronic Acid | Recognition Site | Lewis acidity tuned by butoxy and difluoro groups for selective analyte binding. |

| Phenyl Ring | Electronic Bridge | "Push-pull" system from substituents modulates the intramolecular charge transfer (ICT). |

| Fluorophore (attached) | Signal Reporter | Emission properties are altered by changes in the ICT state upon analyte binding. |

Table 2: Role of this compound in Fluorescent Probe Design

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Butoxy-2,5-difluorophenylboronic acid, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors. For analogs like 4-bromo-2,5-difluorophenylboronic acid, coupling with butoxy-substituted reagents under Pd catalysis (e.g., Pd(PPh₃)₄) in a THF/water solvent system with Na₂CO₃ as a base is effective . Purity (>97%) can be achieved via recrystallization in ethanol/water or silica gel chromatography, as demonstrated for structurally similar boronic acids . Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers handle purification challenges specific to boronic acids with alkoxy and fluoro substituents?

- Methodological Answer : Alkoxy groups (e.g., butoxy) increase hydrophobicity, complicating aqueous workups. Use a biphasic system (dichloromethane/water) for extraction, and employ activated charcoal to remove colored impurities. Fluorine substituents may reduce solubility; consider sonication during crystallization. For analogs like 2-benzyloxy-4-fluorophenylboronic acid, silica gel chromatography with 5-10% methanol in dichloromethane is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: δ 1.0–1.5 ppm (butoxy -CH₂-), δ 6.5–7.5 ppm (aromatic protons split by fluorine coupling).

- ¹⁹F NMR : Distinct peaks for para- and ortho-fluorine (e.g., δ -110 to -120 ppm for difluoro substituents) .

- IR : B-O stretching at ~1340 cm⁻¹ and B-OH at ~3200 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode for [M-H]⁻ ion (calculated m/z ~240–250).

Advanced Research Questions

Q. How do electronic effects of the butoxy and difluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The butoxy group is electron-donating (+M effect), which may stabilize the boronic acid intermediate but reduce electrophilicity at the boron center. Conversely, fluorine’s electron-withdrawing nature (-I effect) enhances electrophilicity, promoting Suzuki coupling efficiency. Compare reactivity with analogs like 2-benzyloxy-5-fluorophenylboronic acid . Use Hammett constants (σₚ for -OBut ≈ -0.15, σₘ for -F ≈ +0.34) to predict substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported catalytic efficiencies for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity, Pd catalyst loading, or base strength. For example, Na₂CO₃ may outperform Cs₂CO₃ in polar aprotic solvents like DMF. Systematically vary these parameters using a Design of Experiments (DoE) approach. Cross-reference data with structurally similar compounds, such as 4-bromo-2,5-difluorophenylboronic acid , to isolate variables causing contradictions .

Q. How can computational modeling predict the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) targeting enzymes like β-lactamase or proteases, where boronic acids are known inhibitors. Parameterize the boron atom using DFT-optimized charges (B3LYP/6-31G* level). Compare binding affinities with analogs such as 2-amino-4-bromo-3,5-difluorobenzoic acid, which shows activity in enzyme interaction studies . Validate predictions via SPR (surface plasmon resonance) assays.

Q. What are the implications of fluorine positioning (2,5 vs. 3,5) on the compound’s stability and reactivity?

- Methodological Answer : 2,5-Difluoro substitution creates a sterically hindered environment, reducing hydrolysis susceptibility compared to 3,5-difluoro isomers. Assess stability via accelerated degradation studies (pH 7.4 buffer, 37°C) and monitor boronic acid decomposition by ¹¹B NMR. Reactivity differences can be quantified using competitive Suzuki coupling with 4-bromotoluene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.